molecular formula C15H14O4 B2843580 2-(Naphthalen-1-ylmethyl)succinic acid CAS No. 128318-37-6

2-(Naphthalen-1-ylmethyl)succinic acid

Cat. No.: B2843580
CAS No.: 128318-37-6
M. Wt: 258.273
InChI Key: IAQHIBLUEJOQEX-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-ylmethyl)succinic acid is an organic compound with the molecular formula C15H14O4. It is characterized by the presence of a naphthalene ring attached to a succinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-ylmethyl)succinic acid typically involves the reaction of naphthalene derivatives with succinic acid or its derivatives. One common method is the Friedel-Crafts alkylation of naphthalene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that optimize reaction conditions for higher yields and purity. The use of advanced catalytic systems and automated reactors ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-1-ylmethyl)succinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthalene-1-carboxylic acid, succinic acid derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

2-(Naphthalen-1-ylmethyl)succinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-ylmethyl)succinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

  • Naphthalene-1-carboxylic acid
  • Succinic acid
  • Naphthalene-2-carboxylic acid
  • Phthalic acid

Comparison: Compared to these similar compounds, 2-(Naphthalen-1-ylmethyl)succinic acid is unique due to its combined structural features of a naphthalene ring and a succinic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-14(17)9-12(15(18)19)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQHIBLUEJOQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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